N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide
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Overview
Description
N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide is a compound belonging to the class of coumarin derivatives Coumarins are a group of organic compounds known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide typically involves the reaction of 7-amino-4-methyl-2H-chromen-2-one with various acylating agents. One common method is the reaction with 2-oxo-2H-chromene-3-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at ambient temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, substituted amides, and various quinone derivatives .
Scientific Research Applications
N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and antioxidant properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide involves its interaction with various molecular targets. The compound can inhibit enzymes such as cyclooxygenase, leading to anti-inflammatory effects. Additionally, it can scavenge reactive oxygen species, providing antioxidant benefits. The exact pathways and molecular targets may vary depending on the specific biological context .
Comparison with Similar Compounds
Similar Compounds
7-amino-4-methylcoumarin: A precursor in the synthesis of the compound.
2-chloro-N-(4-methyl-2-oxo-2H-chromen-7-yl)-2-phenylacetamide: Another coumarin derivative with similar biological activities.
4-methyl-2-oxo-2H-chromen-7-yl benzenesulfonate: A related compound with different substituents
Uniqueness
N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide is unique due to its dual chromene structure, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications .
Properties
Molecular Formula |
C20H13NO5 |
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Molecular Weight |
347.3g/mol |
IUPAC Name |
N-(4-methyl-2-oxochromen-7-yl)-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C20H13NO5/c1-11-8-18(22)25-17-10-13(6-7-14(11)17)21-19(23)15-9-12-4-2-3-5-16(12)26-20(15)24/h2-10H,1H3,(H,21,23) |
InChI Key |
RTWMUVRFVYPKMA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4OC3=O |
Origin of Product |
United States |
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